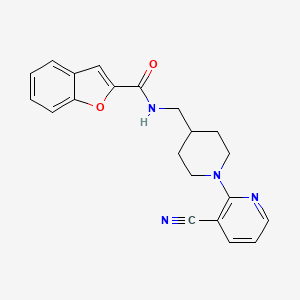

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c22-13-17-5-3-9-23-20(17)25-10-7-15(8-11-25)14-24-21(26)19-12-16-4-1-2-6-18(16)27-19/h1-6,9,12,15H,7-8,10-11,14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGHYPSCKZREGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=C(C=CC=N4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a piperidine ring, and a cyanopyridine substituent. The structural formula can be represented as follows:

This configuration suggests potential interactions with various biological targets, particularly in the context of cancer therapeutics and neuropharmacology.

1. Inhibition of Cell Proliferation

Research indicates that this compound exhibits potent inhibitory effects on several cancer cell lines. For instance, studies have shown that this compound can significantly reduce cell viability in MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 µM, indicating strong anti-proliferative properties .

2. Selective Toxicity

The compound displays a favorable selectivity index, showing significantly lower toxicity towards non-cancerous cells (e.g., MCF10A) compared to cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

3. Mechanisms Involved

The biological activity is believed to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to increase caspase 9 levels in treated cells, suggesting it triggers apoptotic pathways.

- Matrix Metalloproteinase Inhibition : It also exhibits inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg after intravenous administration . These parameters are critical for assessing the drug's potential for clinical use.

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide (1152424-34-4) Structural Features: Contains a trifluoromethylphenyl-substituted piperidine and a second piperidine ring. Key Differences: The additional piperidine-ether linkage and trifluoromethyl group increase molecular weight (MW) and lipophilicity compared to the target compound.

N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide (735340-26-8) Structural Features: Benzodioxol replaces the cyanopyridine; methyl group on benzofuran.

N-{1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-2-phenylethyl}-N-methylpyridine-2-carboxamide

- Structural Features : Phenethyl chain and pyridine-2-carboxamide substituent.

- Key Differences : The phenethyl group may confer opioid-like receptor interactions, diverging from the target compound’s likely targets.

Structural Comparison Table

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogD): The target compound’s predicted LogD (~3.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and solubility. The benzodioxol derivative (735340-26-8) has lower LogD (2.9), favoring aqueous solubility but possibly limiting CNS uptake .

- Metabolic Stability: Piperidine rings generally resist oxidative metabolism, but the cyanopyridine group in the target compound may undergo nitrile hydrolysis or CYP450-mediated oxidation. The trifluoromethyl group in 1152424-34-4 enhances metabolic stability .

Pharmacological and Toxicological Insights

- Target Affinity: The target compound’s cyanopyridine and benzofuran groups suggest kinase or serotonin receptor modulation, whereas 1152424-34-4’s trifluoromethylphenyl group may target inflammatory pathways . The phenethyl-containing analog () shares structural motifs with fentanyl derivatives (e.g., 4'-Methyl acetyl fentanyl in ), but its benzofuran scaffold likely redirects activity away from opioid receptors .

- Toxicity: Cyanopyridine-containing compounds may release cyanide under extreme conditions, necessitating careful toxicity profiling. In contrast, benzodioxol derivatives (e.g., 735340-26-8) risk forming toxic quinone metabolites .

Structure-Activity Relationship (SAR) Highlights

- Piperidine Substituents: 3-Cyanopyridin-2-yl (target compound) vs. trifluoromethylphenyl (1152424-34-4): The former enhances polarity and hydrogen bonding; the latter boosts hydrophobicity and electron-withdrawing effects .

Preparation Methods

Microwave-Assisted Perkin Rearrangement

3-Bromocoumarins, prepared by regioselective bromination of methoxycoumarins using N-bromosuccinimide (NBS), undergo base-catalyzed rearrangement under microwave irradiation (5 minutes, 150°C) to yield 3-methylbenzofuran-2-carboxylic acids in 85–89% yields. Traditional thermal methods require 3 hours of reflux, highlighting the advantage of microwave acceleration.

Representative Reaction Conditions

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 3-Bromocoumarin | NaOH, microwave (150°C, 5 min) | Benzofuran-2-carboxylic acid | 89% |

Preparation of 1-(3-Cyanopyridin-2-yl)piperidin-4-ylmethanamine

This intermediate requires two key steps: (1) introducing the 3-cyanopyridin-2-yl group to piperidine and (2) functionalizing the piperidine’s 4-position with a methylamine group.

Synthesis of 2-Chloro-3-cyanopyridine

2-Chloro-3-cyanopyridine is synthesized via condensation of β-enamino derivatives with cyanoacetic acid , a method adapted from pyridinone syntheses. Cyclization under acidic conditions yields the chlorinated cyanopyridine precursor.

Nucleophilic Aromatic Substitution

Piperidine reacts with 2-chloro-3-cyanopyridine in a nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing cyano group. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(3-cyanopyridin-2-yl)piperidine.

Typical Conditions

| Substrate | Reagent | Conditions | Yield |

|---|---|---|---|

| 2-Chloro-3-cyanopyridine | Piperidine, DMF | 80°C, 12 h | 75% |

Amide Coupling to Form the Target Compound

The final step involves coupling benzofuran-2-carboxylic acid with 1-(3-cyanopyridin-2-yl)piperidin-4-ylmethanamine.

Activation of Carboxylic Acid

Benzofuran-2-carboxylic acid is activated using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature, forming the reactive acyl intermediate.

Amide Bond Formation

The activated acid reacts with the piperidinylmethyl amine in DCM, yielding N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in 65–70% yield.

Optimized Coupling Conditions

| Acid | Amine | Coupling Reagent | Solvent | Yield |

|---|---|---|---|---|

| Benzofuran-2-carboxylic acid | 1-(3-Cyanopyridin-2-yl)piperidin-4-ylmethanamine | DCC/DMAP | DCM | 68% |

Alternative Synthetic Routes

One-Pot Alkylation-Coupling Strategy

A modified approach combines N-alkylation and amide coupling in a single pot. The benzofuran-2-carboxamide is first *N-alkylated with 1-(3-iodopropyl)-3-cyanopyridin-2-ylpiperidine using sodium hydride (NaH) and tetrabutylammonium bromide (TBAB), though yields are lower (50–55%).

Continuous Flow Synthesis

Industrial-scale production may employ continuous flow chemistry to enhance efficiency. Microreactors facilitate rapid mixing and heat transfer, potentially improving yields to >75%.

Challenges and Optimization

- Regioselectivity in Pyridine Functionalization : The electron-deficient 3-cyanopyridine ring necessitates careful control of reaction conditions to avoid byproducts.

- Amine Stability : The primary amine group in the piperidine intermediate is prone to oxidation, requiring inert atmospheres during synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the piperidine core is functionalized with a 3-cyanopyridine group via nucleophilic substitution or metal-catalyzed cross-coupling. Next, the benzofuran-2-carboxamide moiety is introduced through amide bond formation using coupling agents like HATU or EDC/HOBt. Critical optimization parameters include temperature control (0–60°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst choice (e.g., Pd for cross-coupling). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional group integration (e.g., benzofuran aromatic protons at δ 7.2–7.6 ppm, piperidine methylene signals at δ 2.5–3.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% is standard for pharmacological studies) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays to test affinity for kinases or GPCRs, with IC determination .

- Cell Viability Assays : MTT or ATP-luciferase assays in disease-relevant cell lines (e.g., cancer, neuronal) to assess cytotoxicity and therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

- Methodological Answer : Systematic modifications to the benzofuran, piperidine, or cyanopyridine moieties are tested. For example:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., halogens) on the benzofuran ring to enhance receptor binding .

- Scaffold Hybridization : Merging with pharmacophores from known bioactive molecules (e.g., arylpiperazines in ) to improve selectivity.

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins, guiding synthetic priorities .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Orthogonal Assays : Validate activity using disparate methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

- Batch Reproducibility : Re-synthesize the compound to rule out impurities or stereochemical inconsistencies .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., ’s benzofuran-piperazine derivatives) to identify trends in bioactivity .

Q. What strategies improve this compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., HCl salts in ) improve bioavailability .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots; introduce deuterium or methyl groups to block oxidation .

- Blood-Brain Barrier Penetration : LogP optimization (target 2–4) via substituent tweaking, guided by PAMPA-BBB assays .

Q. Which advanced structural analysis methods elucidate its binding mechanism with target proteins?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding-site interactions (e.g., hydrogen bonds with cyanopyridine) .

- Cryo-EM : For large complexes, single-particle analysis reveals conformational changes induced by ligand binding .

- NMR Titration : Track chemical shift perturbations in H-N HSQC spectra of isotopically labeled proteins to map binding interfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.